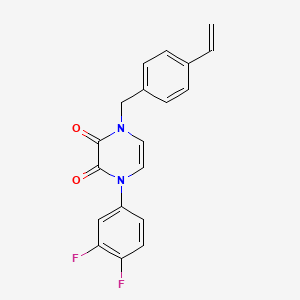

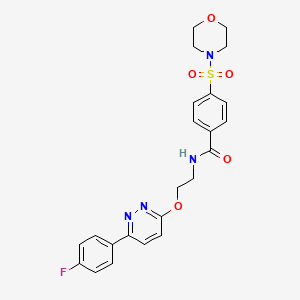

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-difluorophenyl)-4-(4-vinylbenzyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DFVP and is synthesized using a specific method that involves several steps.

Scientific Research Applications

Electron-Transport Materials

- Electron Mobility and Organic Light-Emitting Devices : A study by Huang et al. (2006) discusses the synthesis of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives, including quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and have been identified as effective electron-transport materials for organic light-emitting devices.

Organic Synthesis and Chemical Properties

- Reactions with Hydrazines : Threadgill et al. (1993) investigated the reaction of hexafluoropentane-2,4-dione with hydrazines, which is relevant to understanding the chemical properties and reactions of similar diones Threadgill, Heer, & Jones, 1993.

- Synthesis of Pyrazine Derivatives : The synthesis of pyrazine derivatives, including pyrazolines and pyrazolidines, is a key area of research. Various studies Zelenin et al. (2002), Tran et al. (2013), and Akcamur et al. (1986) focus on this aspect.

Antitumor and Pharmaceutical Applications

- Synthesis and Antitumor Activity : Singh and Tomassini (2001) synthesized analogues of flutimide, a pyrazine-2,6-dione, demonstrating their potential for inhibiting influenza virus Singh & Tomassini, 2001.

- Inhibition Studies and Anticancer Profile : Channar et al. (2018) explored carboxy pyrazole derivatives for their potential in inhibiting enzymes with an anticancer profile Channar et al., 2018.

- Antitumor Activity of Pyrazolo[1,5-a]pyrimidine : Liu et al. (2020) conducted a study on the antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, indicating the relevance of pyrazine derivatives in cancer research Liu, Zhao, & Lu, 2020.

Green Chemistry and Synthesis

- Eco-Friendly Synthesis : Yazdani-Elah-Abadi et al. (2017) developed an environmentally benign procedure for synthesizing benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the importance of green chemistry in the synthesis of pyrazine derivatives Yazdani-Elah-Abadi et al., 2017.

Mechanism of Action

Target of Action

Drugs typically work by binding to specific receptors in the body. These receptors can be proteins, enzymes, or even sections of DNA in the case of certain anticancer drugs .

Mode of Action

Once a drug binds to its target, it can either activate or inhibit the target’s function. This depends on whether the drug is an agonist (activator) or antagonist (inhibitor) of the target .

Biochemical Pathways

The interaction between a drug and its target can affect various biochemical pathways. For example, a drug targeting an enzyme involved in a metabolic pathway could alter the production of certain metabolites .

Pharmacokinetics

This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiological state can affect these processes .

Result of Action

The ultimate effects of a drug depend on its mode of action and the biochemical pathways it affects. This can range from relieving symptoms, curing a disease, or even causing side effects .

Action Environment

The efficacy and stability of a drug can be influenced by various environmental factors. These can include the pH of the body part where the drug is administered, the presence of other drugs in the body, and even the patient’s diet .

properties

IUPAC Name |

1-(3,4-difluorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c1-2-13-3-5-14(6-4-13)12-22-9-10-23(19(25)18(22)24)15-7-8-16(20)17(21)11-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSDYVOYDWYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2936664.png)

![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2936680.png)

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)